

# Application Notes: High-Sensitivity Enzyme-Linked Immunosorbent Assay for Carbaryl Screening

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carbaryl

Cat. No.: B10753563

[Get Quote](#)

## Introduction

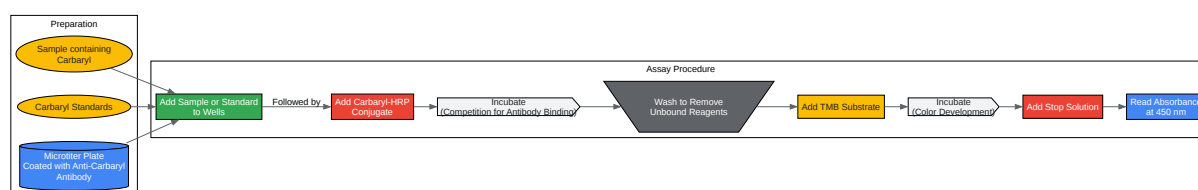
**Carbaryl** is a broad-spectrum carbamate insecticide widely used in agriculture to control a variety of pests on crops such as cereals, fruits, and vegetables.[1][2] Due to its potential toxicity to the nervous, immune, and endocrine systems, monitoring its residue levels in food and environmental samples is crucial for ensuring consumer safety.[1] This application note describes a sensitive and reliable competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of **Carbaryl**. This immunoassay offers a rapid, cost-effective, and high-throughput screening method suitable for various sample matrices.

## Principle of the Assay

The **Carbaryl** ELISA is a competitive immunoassay. The principle is based on the competition between **Carbaryl** present in the sample and a **Carbaryl**-enzyme conjugate for a limited number of specific antibody binding sites coated on the microtiter plate wells. In the assay, a sample containing **Carbaryl** is added to the wells, followed by the addition of a **Carbaryl**-horseradish peroxidase (HRP) conjugate. The free **Carbaryl** in the sample competes with the **Carbaryl**-HRP conjugate for binding to the anti-**Carbaryl** antibodies. After an incubation period, the unbound components are washed away. A substrate solution is then added, which is converted by the bound HRP into a colored product. The intensity of the color is inversely proportional to the concentration of **Carbaryl** in the sample. A stronger color signal indicates a lower concentration of **Carbaryl**, while a weaker signal corresponds to a higher concentration.

The concentration of **Carbaryl** in the samples is determined by comparing the absorbance with a standard curve.[3][4]

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Competitive ELISA workflow for **Carbaryl** screening.

## Data Presentation

Table 1: Performance Characteristics of **Carbaryl** ELISA

Parameter	Value	Reference
IC50	5.4 ng/mL	[1][5]
Limit of Detection (LOD)	0.3 ng/mL	[5][6]
Linear Range	0.8 - 38 ng/mL	[5]
Cross-Reactivity	≤0.8% with other tested carbamates	[5][6]

Table 2: Recovery of **Carbaryl** in Spiked Cereal Samples

Matrix	Spiking Level (ng/g)	Average Recovery (%)	Relative Standard Deviation (RSDr %)
Rice	200, 1000, 2000	81 - 106	0.8 - 9.2
Maize	200, 1000, 2000	96 - 106	2.9 - 9.7
Wheat	200, 1000, 2000	83 - 113	Not Specified

Data synthesized from a VHH-based ELISA study.[1][5]

Table 3: Comparison of **Carbaryl** ELISA with HPLC

Parameter	ELISA	HPLC
Correlation (r <sup>2</sup> )	0.992 (purified), 0.987 (crude)	-
Mean Coefficient of Variation (CV%)	12.0	5.2

Data from a study on fruits and vegetables.[7]

## Experimental Protocols

### 1. Reagent Preparation

- Washing Buffer (PBST): 10 mM phosphate buffer, pH 7.4, 150 mM NaCl, 0.05% Tween 20.
- Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
- Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) solution.
- Stop Solution: 2 M Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>).
- **Carbaryl** Standards: Prepare a stock solution of **Carbaryl** in methanol and dilute with PBST to obtain a series of standards (e.g., 0, 0.1, 0.5, 1, 5, 10 ng/mL).

## 2. Sample Preparation (Cereals)

- Grind cereal samples and pass them through a 20-mesh screen.[\[1\]](#)
- Weigh 10 g of the homogenized sample and add 1.0 g of anhydrous sodium sulfate.[\[1\]](#)
- Add 20 mL of methanol and ultrasonicate for 20 minutes.[\[1\]](#)
- Centrifuge the mixture for 15 minutes at 3000 x g.[\[1\]](#)
- Collect the supernatant and dilute it with PBS containing 10% methanol prior to the ELISA.[\[1\]](#)  
A dilution factor of at least 60-fold for rice and maize and 120-fold for wheat is recommended to minimize matrix effects.[\[1\]](#)[\[5\]](#)

## 3. ELISA Protocol

- Coating: Add 100 µL of the coating antigen solution (e.g., 100 ng/mL in coating buffer) to each well of a microtiter plate. Incubate overnight at 4°C.[\[1\]](#)
- Washing: The next day, wash the plate five times with PBST.[\[1\]](#)
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at room temperature.
- Washing: Wash the plate three times with PBST.

- Competitive Reaction: Add 50  $\mu$ L of the **Carbaryl** standard or diluted sample extract to each well, followed by 50  $\mu$ L of the specific antibody solution (e.g., VHH solution).[1] Incubate for 1 hour at room temperature with shaking.[1]
- Washing: Wash the plate five times with PBST.[1]
- Secondary Antibody Incubation: Add 100  $\mu$ L of HRP-conjugated secondary antibody (e.g., anti-His-tag mAb diluted 1:25000 in PBST) and incubate for 1 hour.[1]
- Washing: Wash the plate five times with PBST.[1]
- Substrate Reaction: Add 100  $\mu$ L of TMB substrate solution to each well and incubate for 10-15 minutes at room temperature in the dark.[1]
- Stopping the Reaction: Add 50  $\mu$ L of 2 M  $\text{H}_2\text{SO}_4$  to each well to stop the reaction.[1]
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[8]

#### 4. Data Analysis

- Calculate the average absorbance for each set of standards and samples.
- Construct a standard curve by plotting the percentage of inhibition against the logarithm of the **Carbaryl** concentration for the standards. The percentage of inhibition can be calculated as:  $\% \text{ Inhibition} = [(\text{Absorbance of zero standard} - \text{Absorbance of sample or standard}) / \text{Absorbance of zero standard}] \times 100$
- Determine the concentration of **Carbaryl** in the samples by interpolating their percentage of inhibition on the standard curve.
- Multiply the determined concentration by the dilution factor of the sample to obtain the final concentration in the original sample.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. escholarship.org [escholarship.org]
- 2. ringbio.com [ringbio.com]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Development of an immunoassay for the detection of carbaryl in cereals based on a camelid variable heavy-chain antibody domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monoclonal enzyme immunoassay for the analysis of carbaryl in fruits and vegetables without sample cleanup [agris.fao.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [Application Notes: High-Sensitivity Enzyme-Linked Immunosorbent Assay for Carbaryl Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753563#enzyme-linked-immunosorbent-assay-elisa-for-carbaryl-screening]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)